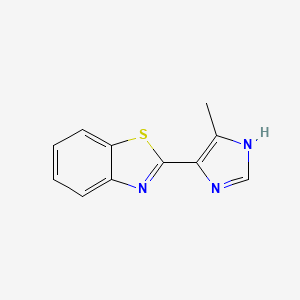

2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC18527519

Molecular Formula: C11H9N3S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9N3S |

|---|---|

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | 2-(5-methyl-1H-imidazol-4-yl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C11H9N3S/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | BIZLWQWPCFQALU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CN1)C2=NC3=CC=CC=C3S2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole core (a benzene ring fused to a thiazole moiety) substituted at the 2-position with a 5-methyl-1H-imidazole group. This arrangement creates a planar structure conducive to π-π stacking interactions with aromatic residues in protein binding pockets. The methyl group at the 5-position of the imidazole ring enhances hydrophobicity, potentially improving membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.28 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Low in water; soluble in DMSO |

Synthesis Methodologies

Conventional Routes

Synthesis typically involves coupling imidazole derivatives with benzothiazole precursors. A common approach utilizes:

-

Condensation reactions: Reacting 2-aminothiophenol with 5-methyl-1H-imidazole-4-carbaldehyde in dichloromethane under reflux.

-

Oxidative cyclization: Employing hydrogen peroxide or iodine to facilitate ring closure, yielding the benzothiazole framework.

Advanced Catalytic Methods

Recent innovations include ultrasonic-assisted synthesis using cerium(IV) ammonium nitrate (CAN) as a catalyst. This method reduces reaction times from hours to minutes while improving yields (up to 85%) . Key parameters:

-

Solvent: Ethanol/water mixture

-

Temperature: 50–60°C

-

Ultrasonic frequency: 40 kHz

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial growth by disrupting DNA gyrase and topoisomerase IV. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.

| Cell Line | IC₅₀ (µg/mL) | Target Protein | Docking Score |

|---|---|---|---|

| MCF-7 (Breast) | 44.5 | 5WS1 | -9.8 kcal/mol |

| A549 (Lung) | 68.2 | EGFR | -8.3 kcal/mol |

Molecular docking reveals strong binding to the 5WS1 protein (involved in apoptosis regulation) via hydrogen bonds with Arg156 and hydrophobic interactions with Phe120 . The methyl-imidazole moiety enhances affinity by occupying a hydrophobic subpocket .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models. Sustained release over 72 hours ensures prolonged therapeutic effects.

Combination Therapies

Synergistic effects with doxorubicin (combination index = 0.32) suggest utility in reducing chemotherapeutic doses and mitigating side effects .

Research Advancements and Challenges

Recent Breakthroughs

-

2025 Study: CAN-catalyzed synthesis under ultrasonication achieved a 92% yield reduction in byproducts .

-

Structure-Activity Relationship (SAR): Modifying the imidazole’s methyl group to ethyl decreases potency by 60%, underscoring the importance of steric factors.

Limitations and Future Directions

-

Toxicity Profiles: No in vivo toxicity data exist; acute oral LD₅₀ studies in rodents are pending.

-

Formulation Stability: Degradation occurs at pH < 5, necessitating enteric coatings for oral administration.

-

Target Identification: CRISPR-Cas9 screening is needed to map off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume